molecular formula C18H20N2O3 B7181357 N-[(1-benzoylpiperidin-4-yl)methyl]furan-2-carboxamide

N-[(1-benzoylpiperidin-4-yl)methyl]furan-2-carboxamide

Cat. No.: B7181357
M. Wt: 312.4 g/mol
InChI Key: YEWSDQHJEPQLMK-UHFFFAOYSA-N
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Description

N-[(1-benzoylpiperidin-4-yl)methyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(16-7-4-12-23-16)19-13-14-8-10-20(11-9-14)18(22)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWSDQHJEPQLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]furan-2-carboxamide typically involves the reaction of 1-benzoylpiperidine with furan-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-[(1-benzoylpiperidin-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Scientific Research Applications

N-[(1-benzoylpiperidin-4-yl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[(1-benzoylpiperidin-4-yl)methyl]furan-2-carboxamide can be compared with similar compounds such as N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide and N-[(1-benzylpiperidin-4-yl)methyl]benzamide. These compounds share structural similarities but may differ in their pharmacological properties and applications. The unique combination of the furan ring and the piperidine moiety in this compound contributes to its distinct biological activities and potential therapeutic benefits .

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